1-Bromo-2-chloroethane-d4
Overview
Description
1-Bromo-2-chloroethane-d4 is a deuterated derivative of 1-Bromo-2-chloroethane, a compound commonly used in organic synthesis. The deuterium atoms replace the hydrogen atoms, making it particularly useful in various scientific research applications, including NMR spectroscopy, due to its unique isotopic properties.
Mechanism of Action
Target of Action
1-Bromo-2-chloroethane-d4, also known as Ethylene bromochloride, is a compound used in organic synthesis . It is primarily used as a reagent in the preparation of potent P-glycoprotein inhibitors carrying a polycyclic scaffold . P-glycoprotein is a protein that pumps foreign substances out of cells and plays a crucial role in the absorption, distribution, and excretion of many drugs .
Mode of Action
It has been observed that the compound undergoes dissociative double ionization and multi-photon ionization when irradiated by an 800nm femtosecond laser field . This suggests that the compound may interact with its targets through a process of ionization, leading to changes at the molecular level.
Biochemical Pathways
Given its use in the synthesis of p-glycoprotein inhibitors, it can be inferred that the compound may influence pathways related to drug absorption, distribution, and excretion .
Pharmacokinetics
The compound is known to be soluble in water , which may influence its absorption and distribution in the body.
Result of Action
Given its use in the synthesis of p-glycoprotein inhibitors, it can be inferred that the compound may have an effect on the function of p-glycoprotein, potentially influencing the absorption, distribution, and excretion of various drugs .
Action Environment
It is known that the compound should be kept in a dry, cool, and well-ventilated place . This suggests that factors such as temperature, humidity, and ventilation may influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-Bromo-2-chloroethane-d4 plays a significant role in biochemical reactions, particularly as a reagent in the preparation of potent P-glycoprotein inhibitors . These inhibitors are crucial in studying drug resistance mechanisms in cancer cells. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds, leading to enzyme inhibition or activation.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of the compound, leading to the formation of reactive intermediates that can interact with other biomolecules. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, which may have implications for its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloroethane-d4 can be synthesized through the halogenation of deuterated ethane. The process typically involves the following steps:
Deuteration of Ethane: Ethane is treated with deuterium gas to replace hydrogen atoms with deuterium.
Halogenation: The deuterated ethane is then subjected to halogenation using bromine and chlorine under controlled conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Deuteration: Using a catalyst to facilitate the deuteration of ethane.
Controlled Halogenation: Employing precise reaction conditions to ensure the selective halogenation of the deuterated ethane.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloroethane-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Conditions typically involve solvents like ethanol or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used under elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2
Biological Activity
1-Bromo-2-chloroethane-d4 (CAS No. 1219795-52-4) is a deuterated variant of 1-bromo-2-chloroethane, a compound known for its applications in organic synthesis and as a solvent. The biological activity of this compound has been studied in various contexts, particularly regarding its mutagenic properties and environmental impact.
- Molecular Formula : C2H4BrCl
- Molecular Weight : 143.41 g/mol
- Appearance : Clear, colorless to slightly yellow liquid
- Boiling Point : Approximately 107 °C
- Melting Point : −16.3 °C
- Solubility : Slightly soluble in water
Mutagenicity and Genotoxicity
This compound exhibits significant mutagenic activity. Research has demonstrated that it can induce mutations in various biological systems, including:
- Drosophila melanogaster : Studies have shown that exposure to 1-bromo-2-chloroethane leads to increased mutation rates in both germ cells and somatic tissues. This was assessed using genotoxicity indices which indicated a higher frequency of mutations compared to controls .
- In Vitro Studies : The compound has shown mutagenic effects in mammalian cell lines, suggesting potential risks for human health upon exposure. The mechanisms of action may involve DNA adduct formation, leading to errors during DNA replication .
Environmental Impact and Degradation
The environmental persistence and degradation pathways of this compound have also been studied:
- Biodegradation : Research indicates that this compound undergoes biotic and abiotic transformations in the environment. Multi-elemental isotope analysis has been employed to characterize these degradation processes, highlighting hydrolytic dehalogenation as a significant pathway .
- Volatilization Potential : Due to its high vapor pressure, 1-bromo-2-chloroethane is likely to volatilize from soil and water surfaces, contributing to atmospheric pollution. Its moderate solubility suggests it can leach into groundwater systems .
Case Study 1: Genotoxic Effects in Drosophila
A study conducted on Drosophila melanogaster assessed the genetic activity profiles of structurally related dihaloalkanes, including 1-bromo-2-chloroethane. The findings indicated that exposure led to significant increases in mutation rates, particularly affecting male germ cells. The study utilized various concentrations of the compound and observed dose-dependent responses .
Case Study 2: Environmental Fate Analysis
In an environmental science study, multi-elemental C-Br-Cl isotope analysis was utilized to investigate the degradation pathways of 1-bromo-2-chloroethane in microcosm experiments. The results demonstrated that both abiotic factors (such as hydrolysis) and biotic factors (microbial degradation) played crucial roles in the compound's environmental fate, with implications for its persistence as a pollutant .
Summary of Findings
The biological activity of this compound reveals significant mutagenic potential alongside environmental concerns regarding its persistence and degradation pathways. Key findings include:
Property | Value/Observation |
---|---|
Mutagenicity | Induces mutations in Drosophila melanogaster |
Environmental Persistence | High vapor pressure; potential for volatilization |
Biodegradation Pathways | Hydrolytic dehalogenation; microbial degradation |
Genotoxicity Index | Increased mutation rates observed |
Properties
IUPAC Name |
1-bromo-2-chloro-1,1,2,2-tetradeuterioethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYHHJPAARCAIE-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300702 | |
Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219795-52-4 | |
Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219795-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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